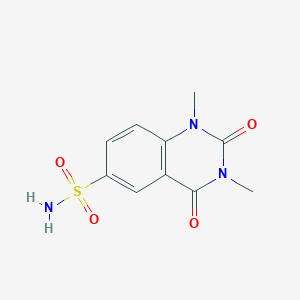1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
CAS No.: 704875-77-4
Cat. No.: VC7719243
Molecular Formula: C10H11N3O4S
Molecular Weight: 269.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 704875-77-4 |
|---|---|
| Molecular Formula | C10H11N3O4S |
| Molecular Weight | 269.28 |
| IUPAC Name | 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
| Standard InChI | InChI=1S/C10H11N3O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3,(H2,11,16,17) |
| Standard InChI Key | SPVAPRPWSANMJL-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)N(C1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 1,2,3,4-tetrahydroquinazoline backbone, a bicyclic system comprising a benzene ring fused with a partially saturated pyrimidine ring. Key substituents include methyl groups at the 1- and 3-positions, ketone groups at the 2- and 4-positions, and a sulfonamide moiety at the 6-position (Figure 1). This configuration imparts distinct electronic and steric properties, influencing solubility, stability, and molecular interactions.
Molecular Formula and Weight
Based on structural analogs such as N-cyclohexyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (PubChem CID: 1517312) , the molecular formula of the target compound is deduced as C₁₁H₁₄N₃O₄S, with a molecular weight of 308.31 g/mol. The absence of the cyclohexyl group in the parent structure reduces hydrophobicity compared to its derivatives .
Key Physicochemical Parameters
Data from related quinazoline-sulfonamides suggest the following properties :
| Property | Value |
|---|---|
| Partition coefficient (logP) | 2.025 |
| Polar surface area | 88.34 Ų |
| Hydrogen bond acceptors | 12 |
| Rotatable bonds | 7 |
| Water solubility (LogSw) | -2.93 |
The moderate logP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration, while the high polar surface area suggests potential for forming hydrogen bonds with biological targets .
Synthesis and Structural Modification
Synthetic Routes
The compound can be synthesized via multicomponent reactions (MCRs) involving sulfonamide precursors, aldehydes, and cyclic diones. A representative method involves:
-
Condensation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with substituted benzaldehydes under microwave irradiation .
-
Cyclization with cyclohexane-1,3-dione in a methanol-water solvent system catalyzed by trifluoroacetic acid (TFA) .
This approach yields moderate-to-high purity products (60–85%) within short reaction times (20–40 minutes) . Alternative pathways include nucleophilic substitution at the sulfonamide group or alkylation of the quinazoline nitrogen .
Structural Analogs and Activity
Modifications to the core structure significantly alter bioactivity:
-
N-Cyclohexyl derivative: Exhibits enhanced cholinesterase inhibition (IC₅₀ = 4.74 µM against BChE) .
-
Furan-2-ylmethyl substituent: Improves solubility and AChE binding affinity (Ki = 4.84 µM) .
These findings underscore the role of the sulfonamide group in facilitating hydrogen bonding with enzyme active sites .
Pharmacological Activities
Enzyme Inhibition
Quinazoline-sulfonamides demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease therapy :
| Compound | AChE Inhibition (Ki, µM) | BChE Inhibition (Ki, µM) |
|---|---|---|
| 4j | 4.84 ± 1.96 | 5.67 ± 1.96 |
| 4d | 6.32 ± 1.75 | 4.74 ± 1.98 |
Molecular docking studies reveal interactions between the sulfonamide group and serine residues (e.g., Ser 59 in AChE), stabilizing inhibitor-enzyme complexes .
Applications and Future Directions
Current research focuses on optimizing bioavailability and target selectivity. Strategies include:
-
Prodrug formulations: Masking the sulfonamide group to enhance gastrointestinal absorption.
-
Hybrid molecules: Combining quinazoline scaffolds with known anticancer agents (e.g., imidazoquinazolines) .
Ongoing clinical trials for related compounds highlight the therapeutic potential of this structural class in neurodegenerative and oncological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume